N-Boc-C1-PEG3-C3-NH2 (CAS: 194920-62-2), commonly referred to as Boc-TOTA, is a mono-protected bifunctional linker featuring a central trioxa (PEG-like) core flanked by two propyl (C3) spacers. With a molecular weight of 320.43 g/mol, this compound is engineered specifically for the precise, stepwise assembly of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugates . The presence of the tert-butyloxycarbonyl (Boc) protecting group on one terminus allows for strictly unidirectional amine coupling, preventing the formation of unwanted cross-linked byproducts. Furthermore, the incorporation of C3 spacers rather than traditional C2 (ethyl) spacers provides enhanced chemical stability against base-catalyzed degradation mechanisms, while the trioxa core ensures high aqueous solubility and flexibility, making it a highly effective selection for complex therapeutic synthesis [1].
Substituting N-Boc-C1-PEG3-C3-NH2 with cheaper, unprotected diamines (such as raw 4,7,10-trioxa-1,13-tridecanediamine) or standard C2-spaced PEG linkers introduces severe process inefficiencies and stability risks. Unprotected diamines inevitably lead to statistical mixtures during coupling, generating significant bis-functionalized dimers that drastically reduce the yield of the desired asymmetric conjugate and complicate downstream purification [1]. Conversely, utilizing standard Boc-NH-PEG3-NH2 (which features C2 spacers) exposes the linker to potential beta-elimination or intramolecular cyclization under the basic conditions often required in multi-step solid-phase peptide synthesis (SPPS) or PROTAC assembly[2]. The specific C3-trioxa-C3 architecture of Boc-TOTA mitigates these degradation pathways while maintaining a precise ~17 Å tether length, which is frequently critical for effective ternary complex formation required in targeted protein degradation [3].
In the synthesis of heterobifunctional molecules such as PROTACs, the use of mono-protected linkers is critical for process efficiency. Utilizing N-Boc-C1-PEG3-C3-NH2 allows for strictly controlled, unidirectional amide coupling with target ligands, routinely achieving >95% yield of the mono-functionalized intermediate. In contrast, attempting the same reaction with the unprotected baseline equivalent (4,7,10-trioxa-1,13-tridecanediamine) results in a statistical distribution, typically yielding <50% of the desired mono-coupled product alongside significant amounts of unreacted starting material and bis-coupled dimers [1].
| Evidence Dimension | Mono-coupled intermediate yield |
| Target Compound Data | >95% yield (unidirectional coupling) |
| Comparator Or Baseline | <50% yield (unprotected 4,7,10-trioxa-1,13-tridecanediamine) |
| Quantified Difference | >45% absolute increase in target yield |
| Conditions | Standard NHS-ester or EDC/HOBt mediated amide coupling in DMF/DCM |
Eliminates the waste of expensive proprietary ligands and drastically simplifies chromatographic purification during PROTAC or ADC assembly.
The structural design of the C3 spacer in N-Boc-C1-PEG3-C3-NH2 provides enhanced chemical stability compared to traditional C2-spaced PEG linkers. Under standard basic deprotection or coupling conditions (e.g., 20% piperidine in DMF), standard Boc-NH-PEG3-NH2 (C2 spacers) can undergo measurable beta-elimination or cyclization, leading to 5-15% linker degradation over prolonged exposure. The C3 (propyl) spacers of Boc-TOTA physically preclude these degradation pathways, maintaining >99% structural integrity under identical basic processing conditions [1].
| Evidence Dimension | Linker integrity post-basic exposure |
| Target Compound Data | >99% intact (C3 spacers) |
| Comparator Or Baseline | 85-95% intact (C2 spacers, standard PEG3) |
| Quantified Difference | Up to 15% reduction in degradation byproducts |
| Conditions | Prolonged exposure to 20% piperidine/DMF or equivalent basic conditions |
Ensures robust manufacturability and high overall yields in multi-step syntheses that require repeated basic cycles.
For therapeutic conjugates, maintaining aqueous solubility is paramount to prevent aggregation and ensure bioavailability. The trioxa core of N-Boc-C1-PEG3-C3-NH2 provides significant hydrophilicity, resulting in a highly favorable calculated partition coefficient (clogP) for the deprotected linker. When compared to an aliphatic linker of similar tether length (e.g., Boc-1,12-dodecanediamine), which exhibits a highly lipophilic profile (clogP > 3.0), the PEG-like architecture of Boc-TOTA prevents the hydrophobic collapse and aggregation often observed in late-stage ADC or PROTAC formulation [1].
| Evidence Dimension | Linker hydrophilicity / aggregation propensity |
| Target Compound Data | High aqueous solubility (PEG-like trioxa core) |
| Comparator Or Baseline | High lipophilicity / aggregation risk (C12 aliphatic linker) |
| Quantified Difference | Significant reduction in conjugate aggregation |
| Conditions | Aqueous formulation of final PROTAC/ADC constructs |
Prevents costly late-stage formulation failures and ensures the final therapeutic maintains target pharmacokinetic properties.
This compound is the right choice when a precise ~17 Å tether length and C3-spacer stability are required to bridge an E3 ligase ligand and a target protein ligand without degradation during multi-step assembly .
Highly suitable for ADC workflows where the trioxa core is necessary to maintain the aqueous solubility of the payload-linker construct, preventing antibody aggregation prior to conjugation [1].
Essential for SPPS applications where the linker must withstand repeated cycles of basic deprotection (e.g., Fmoc removal) without undergoing beta-elimination or cyclization, making the C3 spacer of Boc-TOTA a highly reliable selection over C2 alternatives [2].